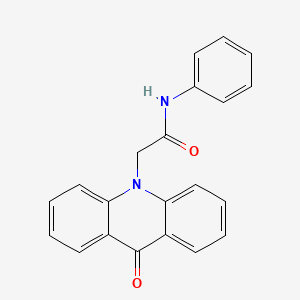
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide typically involves the reaction of acridinylacetic acid with an amine in the presence of coupling agents. One common method includes the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature, yielding the desired product in good yield .
Chemical Reactions Analysis
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to induce apoptosis in cancer cells by activating certain signaling pathways. It can also inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide can be compared with other acridone derivatives such as:
Cridanimod: Another acridone derivative with immunomodulating properties.
Propargyl derivatives: Compounds containing a propargyl group, known for their cytotoxic activity. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H16N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(9-oxoacridin-10-yl)-N-phenylacetamide |
InChI |
InChI=1S/C21H16N2O2/c24-20(22-15-8-2-1-3-9-15)14-23-18-12-6-4-10-16(18)21(25)17-11-5-7-13-19(17)23/h1-13H,14H2,(H,22,24) |
InChI Key |
VDJWXHUDCATMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















